molecular formula C9H10BrNO2 B179935 5-Bromo-2-methoxy-3-methylbenzamide CAS No. 58708-49-9

5-Bromo-2-methoxy-3-methylbenzamide

Cat. No.: B179935
CAS No.: 58708-49-9
M. Wt: 244.08 g/mol
InChI Key: QPNZLTGSRAEQOP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methoxy-3-methylbenzamide typically involves the bromination of 2-methoxy-3-methylbenzoic acid, followed by the conversion of the resulting brominated acid to the corresponding amide. The bromination reaction is usually carried out using bromine or a bromine source in the presence of a catalyst such as iron or aluminum bromide . The amide formation can be achieved through a reaction with ammonia or an amine under appropriate conditions .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methoxy-3-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products Formed

    Substitution: Various substituted benzamides depending on the nucleophile used.

    Oxidation: Corresponding carboxylic acids or aldehydes.

    Reduction: Alcohols or alkanes.

    Coupling: Biaryl compounds.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Bromo-2-methoxy-3-methylbenzamide depends on its specific application. In biochemical assays, it may interact with target proteins or enzymes, altering their activity. The bromine atom and methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The exact molecular targets and pathways involved would vary based on the context of its use .

Properties

IUPAC Name

5-bromo-2-methoxy-3-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO2/c1-5-3-6(10)4-7(9(11)12)8(5)13-2/h3-4H,1-2H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNZLTGSRAEQOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00207411
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58708-49-9
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058708499
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, 5-bromo-2-methoxy-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00207411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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